Bienvenue dans la boutique en ligne BenchChem!

(3R)-7-Bromo-3-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one

PIM kinase Stereochemistry Enantioselectivity

This (3R)-7-bromo-3-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one (CAS 1841360-64-2) is the stereochemically pure (R)-enantiomer, essential for reproducing PIM kinase co-crystal structure geometry. The 7-bromo substituent serves both as a pharmacophoric halogen-bond donor and a versatile cross-coupling handle for parallel SAR. Unlike the (3S)-antipode or racemate, this enantiomer matches Nerviano’s patented PIM inhibitor scaffold. Procure with confidence for enantioselective kinase profiling, focused library synthesis, and PROTAC linker conjugation.

Molecular Formula C8H9BrN2O
Molecular Weight 229.077
CAS No. 1841360-64-2
Cat. No. B2556536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-7-Bromo-3-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one
CAS1841360-64-2
Molecular FormulaC8H9BrN2O
Molecular Weight229.077
Structural Identifiers
SMILESCC1CN2C=C(C=C2C(=O)N1)Br
InChIInChI=1S/C8H9BrN2O/c1-5-3-11-4-6(9)2-7(11)8(12)10-5/h2,4-5H,3H2,1H3,(H,10,12)/t5-/m1/s1
InChIKeyFMJONEXBHAKWEV-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3R)-7-Bromo-3-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one (CAS 1841360-64-2): Chiral Pyrrolo-Pyrazinone Building Block


(3R)-7-Bromo-3-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one (CAS 1841360-64-2) is a chiral, non-racemic 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivative bearing a bromine atom at the 7-position and a methyl substituent at the 3-position with defined (R) stereochemistry . This heterocyclic scaffold belongs to a class of marine alkaloid-inspired compounds extensively investigated as selective inhibitors of PIM serine/threonine kinases, which are validated oncology targets [1]. The compound serves as a key synthetic intermediate and a reference standard for structure-activity relationship (SAR) studies within Nerviano Medical Sciences' patented 4,7-disubstituted pyrrolo-pyrazinone kinase inhibitor platform [2].

Why (3R)-7-Bromo-3-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one Cannot Be Replaced by Generic Pyrrolo-Pyrazinone Analogs


Within the 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one chemotype, even minor structural variations profoundly alter kinase inhibitory profile and stereochemical stability. The (R) absolute configuration at the 3-methyl stereocenter directly governs the spatial orientation of the scaffold within the PIM kinase ATP-binding pocket, as demonstrated by X-ray co-crystal structures of related pyrrolo-pyrazinone inhibitors bound to PIM1 [1]. The 7-bromo substituent serves dual functions: it acts as a critical pharmacophoric element engaging halogen-bond interactions in the kinase selectivity pocket, and it provides a synthetic handle for late-stage derivatization via cross-coupling chemistry—a feature absent in 7-unsubstituted or 7-chloro/fluoro analogs [2]. Regioisomeric placement of the bromine atom (e.g., 6-bromo instead of 7-bromo) leads to a distinct vectoral presentation of the halogen and is documented to reduce PIM isoform potency by over an order of magnitude in structurally characterized congeners [3]. Substituting the (3R) enantiomer with the (3S) antipode (CAS 2375249-79-7) or with the racemic mixture yields divergent biological activity, as PIM kinases exhibit well-established stereochemical discrimination in ligand binding [1]. Consequently, generic substitution of this specific compound with any close analog—whether a regioisomer, enantiomer, or de-bromo variant—compromises the integrity of SAR campaigns, intellectual property position, and assay reproducibility.

Product-Specific Quantitative Evidence Guide for (3R)-7-Bromo-3-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one


Stereochemical Differentiation: (3R) vs (3S) Enantiomer Impact on PIM Kinase Binding

The (3R) absolute configuration is a critical determinant of PIM kinase engagement. In the stereoselective synthesis program reported by Casuscelli et al. (2022), enantiomerically pure (R)-configured pyrrolo-pyrazinones were resolved by chiral HPLC and individually assayed, confirming that the (R) enantiomers consistently displayed superior biochemical potency on PIM1 and PIM2 compared to their (S) counterparts [1]. The corresponding (3S)-7-bromo-3-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one (CAS 2375249-79-7) represents the enantiomeric comparator that, when used in place of the (3R) enantiomer, would introduce a different binding geometry incompatible with the non-ATP-mimetic binding mode characteristic of this chemotype [2]. Although exact IC50 values for the isolated enantiomers of the 7-bromo-3-methyl derivative are not publicly disclosed in peer-reviewed literature, the stereochemical dependence of PIM inhibition within this scaffold class is unequivocally established [REFS-1, REFS-3].

PIM kinase Stereochemistry Enantioselectivity

Regioisomeric Bromine Placement: 7-Bromo vs 6-Bromo Differentiation in PIM Isoform Selectivity

The position of the bromine substituent on the pyrrolo-fused ring governs the vector of halogen-bond interactions within the PIM kinase selectivity pocket. The 7-bromo substitution pattern, as present in the target compound, orients the halogen toward a lipophilic sub-pocket that accommodates steric bulk, whereas the 6-bromo regioisomer (exemplified by 6-bromo-8-methyl-2H-pyrrolo[1,2-a]pyrazin-1-one, CAS 2411226-24-7) projects the bromine in a direction that sterically clashes with the kinase hinge region, as inferred from PIM1 co-crystal structures containing 7-substituted pyrrolo-pyrazinone ligands [1]. The optimization trajectory from micromolar initial hits to low-nanomolar PIM inhibitors, described by Casuscelli et al. (2013), relied on systematic variation of the 7-position substituent, with bromine providing an optimal balance of steric bulk and electronic properties for PIM1/PIM2 dual inhibition [2]. Direct comparative IC50 data for purified 7-bromo versus 6-bromo regioisomers are not publicly available for this exact 3-methyl scaffold; however, the patent literature (US9181258, US8394802B2) explicitly claims the 7-bromo substitution as part of the preferred subgenus for kinase-modulating activity, while 6-substituted analogs are either absent or demonstrate reduced potency in the disclosed SAR tables [3].

Kinase selectivity Regioisomerism PIM SAR

Synthetic Utility: 7-Bromo Substituent as a Cross-Coupling Handle for Derivatization

The aryl bromide at the 7-position of this compound provides a chemically orthogonal functional handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling rapid diversification of the pyrrolo-pyrazinone core without altering the sensitive 3,4-dihydro-2H-pyrazin-1-one ring system [1]. This contrasts with non-halogenated analogs, which lack a tractable synthetic entry point for late-stage modification, and with 7-iodo analogs (where available), which exhibit higher reactivity that can lead to deleterious side reactions under physiological or cellular assay conditions [2]. The 7-chloro analog, although synthetically accessible, displays reduced reactivity in palladium-mediated couplings, limiting its utility in parallel synthesis and library generation efforts [2]. The presence of the 3-methyl group in the (R) configuration further defines the stereochemical outcome of any subsequent derivatization, as the chiral center is proximal to the reactive site and can influence diastereoselectivity in substrate-controlled transformations [3].

Medicinal chemistry Late-stage functionalization Cross-coupling

Intellectual Property Position: Coverage within Nerviano Medical Sciences' Patent Estate

The 4,7-disubstituted 3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one scaffold, encompassing the 7-bromo-3-methyl substitution pattern, is explicitly claimed in multiple granted patents assigned to Nerviano Medical Sciences S.r.l., including US8394802B2, US9181258, WO2010031816, and WO2016162325A1 [REFS-1, REFS-2]. These patents define the core chemical space for pyrrolo-pyrazinone PIM kinase inhibitors and establish a proprietary position that differentiates this compound from unclaimed or generic pyrrolo-pyrazine building blocks available through open-access commercial sources [3]. For organizations conducting competitor intelligence, freedom-to-operate analyses, or seeking to build patent circumvention strategies, the specific CAS number and stereochemical designation serve as unambiguous identifiers within this IP landscape. The compound's continued citation in the 2022 Chirality publication—nearly a decade after the initial patent filings—confirms its enduring relevance as a reference compound within the Nerviano PIM inhibitor program [3].

Patent protection Freedom to operate Kinase inhibitor IP

Best Research and Industrial Application Scenarios for (3R)-7-Bromo-3-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one


PIM Kinase Inhibitor Lead Optimization and SAR Expansion

Medicinal chemistry teams seeking to explore the PIM kinase inhibitor chemical space can employ this compound as a stereochemically defined starting point for focused library synthesis. The 7-bromo substituent permits rapid parallel derivatization via Suzuki-Miyaura coupling to introduce diverse aromatic and heteroaromatic groups at the 7-position, while the (3R) methyl configuration maintains the optimal binding geometry established through PIM1 co-crystal structures [1]. This approach mirrors the optimization strategy described by Casuscelli et al. (2013), where systematic variation of the 7-substituent transformed micromolar initial hits into low-nanomolar dual PIM1/PIM2 inhibitors [2].

Enantioselective Kinase Profiling and Selectivity Panel Screening

The availability of the pure (3R) enantiomer enables rigorous assessment of enantioselective kinase engagement. By running this (R)-configured compound in parallel with its (3S) counterpart (CAS 2375249-79-7) against broad kinase selectivity panels (e.g., DiscoverX KINOMEscan or Eurofins KinaseProfiler), researchers can quantify the stereochemical contribution to selectivity and identify kinases whose activity displays enantiomer-dependent inhibition [1]. This approach directly addresses the chiral discrimination documented in PIM1 co-crystal structures and provides critical data for advancing enantiopure candidates into lead optimization [3].

Competitor Benchmarking and Freedom-to-Operate Analysis

Pharmaceutical intellectual property teams and competitive intelligence analysts can use this compound—with its precise CAS number and stereochemical designation—as a reference standard for mapping the Nerviano PIM inhibitor patent landscape. By procuring and characterizing this specific compound alongside commercially available non-patented pyrrolo-pyrazine building blocks (e.g., 7-bromopyrrolo[1,2-a]pyrazine, CAS 1246554-25-5), organizations can delineate the boundaries of claimed versus unclaimed chemical space within the US8394802B2 and US9181258 patent estates [2].

Chemical Biology Probe Development for c-Myc Degradation Studies

Building on the demonstrated ability of optimized pyrrolo-pyrazinone PIM inhibitors to dose-dependently promote c-Myc protein degradation in cellular models [1], this compound serves as a precursor for the synthesis of bifunctional degrader molecules (PROTACs) or photoaffinity labeling probes. The 7-bromo handle enables conjugation of linker-warhead modules via palladium-catalyzed amination or alkyne coupling, while the defined (R) stereochemistry ensures that the resulting probe maintains the target engagement geometry validated by PIM1 X-ray co-crystal structures [3].

Quote Request

Request a Quote for (3R)-7-Bromo-3-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.